17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate
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Overview
Description
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic corticosteroid derivative. It is structurally related to cortisone and is used in various scientific and medical applications due to its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression and the suppression of inflammatory responses. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Cortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Prednisone: A synthetic corticosteroid with potent anti-inflammatory activity.
Uniqueness
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
85135-80-4 |
---|---|
Molecular Formula |
C26H36O6 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-18,21,31H,6-11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |
InChI Key |
VHNVULANWDGFPT-MOAAPXTLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C(C)(C)C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)C(C)(C)C)O)C |
Origin of Product |
United States |
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